molecular formula C12H7Cl2NO4 B044424 2,4-Dichloro-5-(4-nitrophenoxy)phenol CAS No. 63987-04-2

2,4-Dichloro-5-(4-nitrophenoxy)phenol

Cat. No.: B044424
CAS No.: 63987-04-2
M. Wt: 300.09 g/mol
InChI Key: WDVAZDOELNWYFI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(4-nitrophenoxy)phenol is an organic compound with the molecular formula C12H7Cl2NO3. It is a phenolic compound characterized by the presence of two chlorine atoms and a nitrophenoxy group attached to the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2,4-Dichloro-5-(4-nitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2,4-dichlorophenol with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2,4-Dichloro-5-(4-nitrophenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atoms can be substituted by nucleophiles like amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like ethanol or acetic acid.

Scientific Research Applications

2,4-Dichloro-5-(4-nitrophenoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(4-nitrophenoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

2,4-Dichloro-5-(4-nitrophenoxy)phenol can be compared with similar compounds such as:

Properties

IUPAC Name

2,4-dichloro-5-(4-nitrophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO4/c13-9-5-10(14)12(6-11(9)16)19-8-3-1-7(2-4-8)15(17)18/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVAZDOELNWYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C(=C2)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561961
Record name 2,4-Dichloro-5-(4-nitrophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63987-04-2
Record name 2,4-Dichloro-5-(4-nitrophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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